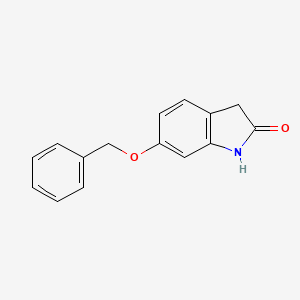

6-Benzyloxy-1,3-dihydro-indol-2-one

説明

Significance of the Indolin-2-one (Oxindole) Core in Bioactive Molecules

The indolin-2-one core is a cornerstone in the architecture of numerous bioactive molecules. sigmaaldrich.com Its presence is noted in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. This includes, but is not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. sigmaaldrich.comgovinfo.govjyoungpharm.org

Prominent examples of drugs that feature the indolin-2-one scaffold include nintedanib, an inhibitor of multiple tyrosine kinases used in the treatment of idiopathic pulmonary fibrosis, and sunitinib, another multi-kinase inhibitor employed in cancer therapy. beilstein-journals.orgnih.gov The natural product rhynchophylline, which contains an oxindole (B195798) core, has been shown to have cardiovascular effects. cdnsciencepub.com The therapeutic success of these molecules underscores the importance of the indolin-2-one scaffold as a "privileged" structure in drug design. sigmaaldrich.com

Overview of Derivatization Strategies for Indolin-2-ones

The chemical tractability of the indolin-2-one scaffold allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile. Key positions for modification include the nitrogen atom at position 1, the methylene (B1212753) group at position 3, and various positions on the benzene (B151609) ring.

Common derivatization strategies include:

N-Substitution: The nitrogen atom can be readily alkylated or acylated to introduce a variety of functional groups.

C3-Functionalization: The methylene group at the C3 position is particularly reactive and can be functionalized through condensation reactions with aldehydes and ketones, or through the introduction of spirocyclic systems.

Aromatic Ring Substitution: The benzene ring can be substituted with a range of electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.

These derivatization strategies allow for the creation of large libraries of compounds with diverse biological activities, facilitating the exploration of structure-activity relationships (SAR). beilstein-journals.org

Contextualizing 6-Benzyloxy-1,3-dihydro-indol-2-one within Indolin-2-one Research

Within the vast landscape of indolin-2-one research, this compound emerges as a strategically important intermediate. The presence of a benzyloxy group at the 6-position offers several advantages. The benzyloxy group itself is a recognized pharmacophore in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. orgsyn.org Furthermore, the ether linkage can be cleaved to reveal a hydroxyl group, providing a handle for further functionalization. The placement of this group at the 6-position directs the synthesis towards a specific region of the chemical space, allowing for the targeted design of novel derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-phenylmethoxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWXDZCHYCAVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593777 | |

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458526-08-4 | |

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of 6 Benzyloxy 1,3 Dihydro Indol 2 One

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 6-Benzyloxy-1,3-dihydro-indol-2-one would involve the disconnection of the amide bond of the oxindole (B195798) ring. This leads back to a substituted 2-aminophenylacetic acid derivative. A more common and practical approach in the forward sense, however, would likely involve the cyclization of a suitably substituted nitro compound. A key starting material would be a 4-benzyloxy-substituted benzene (B151609) derivative, which can be elaborated to introduce the necessary functionalities for cyclization.

Key Synthetic Routes and Methodologies

A likely synthetic route would commence with the benzylation of a commercially available nitrophenol derivative. For instance, a procedure for the synthesis of 4-benzyloxyindole (B23222) starts with the benzylation of 2-methyl-3-nitrophenol (B1294317) to give 6-benzyloxy-2-nitrotoluene. nih.gov This intermediate can then undergo further reactions to construct the indole (B1671886) or oxindole ring system.

The formation of the oxindole ring can be achieved through various methods, including the reduction of a 2-nitrophenylacetic acid derivative followed by spontaneous cyclization.

Purification and Scale-up Considerations

Purification of this compound would likely be achieved through standard techniques such as recrystallization or column chromatography. For larger-scale synthesis, process optimization would be necessary to ensure high purity and yield, with a focus on minimizing the use of hazardous reagents and simplifying purification steps.

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-Benzyloxy-1,3-dihydro-indol-2-one are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 458526-08-4 |

| Appearance | Expected to be a solid |

| IUPAC Name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one |

Solubility, Stability, and Reactivity Profile

Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol, with limited solubility in water. The oxindole (B195798) ring is generally stable, but the benzyloxy group can be cleaved under hydrogenolysis conditions. The lactam functionality can be hydrolyzed under strong acidic or basic conditions. The methylene (B1212753) group at the C3 position retains its reactivity for condensation reactions.

Molecular Basis of Biological Activity for 6 Benzyloxy 1,3 Dihydro Indol 2 One Analogs

Engagement with Specific Molecular Targets and Biological Pathways

The unique structural features of 6-Benzyloxy-1,3-dihydro-indol-2-one analogs, particularly the indolin-2-one and benzyloxy-indole scaffolds, facilitate their interaction with a variety of biological molecules, leading to the modulation of critical cellular processes.

Enzyme Inhibition Profiles and Mechanistic Studies

The indolin-2-one core is a versatile scaffold for designing enzyme inhibitors. acs.orgnih.gov Analogs of this compound have been shown to target several key enzymes implicated in disease pathogenesis.

Tyrosine Kinases: 3-Substituted indolin-2-ones are a recognized class of tyrosine kinase inhibitors. acs.orgnih.gov By modifying the substituent at the C-3 position, researchers have developed compounds that selectively inhibit different receptor tyrosine kinases (RTKs) at submicromolar concentrations. acs.orgnih.gov For instance, derivatives with a five-membered heteroaryl ring at this position show high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1), while those with bulky groups on a benzylidene substituent are selective for the Epidermal Growth Factor (EGF) and Her-2 RTKs. acs.orgnih.gov Crystallographic data suggest these compounds likely bind to the ATP binding pocket of these kinases. acs.orgnih.gov

Cholinesterases: Certain [4-(Benzyloxy)phenyl]{methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-ones have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Kinetic studies and molecular docking have revealed stable interactions within the active sites of these enzymes, highlighting their potential in neurological research. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is a significant target in immunotherapy. nih.gov Structure-based design has led to the development of 2-(5-imidazolyl)indole derivatives as potent IDO1 inhibitors. nih.gov Computational modeling suggests that specific interactions, such as a hydroxyl group with the Ser167 residue in the enzyme's active site, enhance inhibitory potency. nih.gov

DNA Gyrase B: The indoline (B122111) scaffold has been investigated for its interaction with the DNA gyrase B enzyme, a target for antimicrobial agents. nih.gov Computational studies have shown that certain indoline derivatives can bind strongly to this enzyme, suggesting a potential mechanism for their antibacterial effects. nih.gov

Below is a table summarizing the enzyme inhibition profiles of various indolin-2-one analogs.

| Enzyme Target | Compound Scaffold | Key Findings |

| Receptor Tyrosine Kinases (RTKs) | 3-Substituted indolin-2-ones | Selective inhibition of VEGF, EGF, and Her-2 receptors. acs.orgnih.gov |

| Acetylcholinesterase (AChE) | [4-(Benzyloxy)phenyl]{methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-ones | Potent inhibition with Ki values in the nanomolar range. nih.gov |

| Butyrylcholinesterase (BChE) | [4-(Benzyloxy)phenyl]{methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-ones | Effective inhibition with Ki values in the nanomolar range. nih.gov |

| Indoleamine 2,3-Dioxygenase 1 (IDO1) | 2-(5-imidazolyl)indoles | Strong inhibitory activity with IC50 values in the sub-micromolar range. nih.gov |

| DNA Gyrase B | Indoline derivatives | Strong binding affinity in computational models. nih.gov |

Receptor Modulation and Functional Antagonism

The benzyloxy-indole moiety plays a crucial role in the interaction of these compounds with various receptors, leading to the modulation of their function.

Serotonin (B10506) Receptors: Indole (B1671886) derivatives have been studied as ligands for serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. nih.gov Molecular docking studies indicate that the indole moiety penetrates deep into the receptor's hydrophobic cavity, with the protonatable nitrogen atom forming a key electrostatic interaction with a conserved aspartate residue (Asp 3.32). nih.gov This interaction is fundamental to the ligand's binding and subsequent modulation of receptor activity. nih.gov

S1P1 Receptor: (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been identified as potent and direct-acting functional antagonists of the S1P1 receptor. nih.gov This receptor is a validated target for autoimmune diseases, and its functional antagonism by these compounds leads to the sequestration of autoreactive immune cells in lymphoid tissues, preventing them from reaching the central nervous system. nih.gov

Histamine (B1213489) Receptors: The indole scaffold is also relevant in the context of histamine receptors. nih.gov While direct studies on this compound are limited, the general structure suggests potential interactions with these receptors, which are involved in a wide array of physiological processes, including cell proliferation and immune responses. nih.gov

Biological Activities Associated with Indolin-2-one and Benzyloxy-Indole Scaffolds

The molecular interactions described above translate into a spectrum of biological activities, with significant implications for various therapeutic areas.

Interactions in Antimicrobial Contexts

Both the indole and indoline scaffolds are recognized as privileged structures in the development of new antimicrobial agents. nih.govresearchgate.net

Antibacterial Activity: The indoline scaffold has shown promise in combating antibiotic resistance. nih.govnih.gov Some indoline-containing compounds not only exhibit direct antibacterial activity but also act as resistance-modifying agents (RMAs), enhancing the efficacy of existing antibiotics. nih.govresearchgate.net The proposed mechanism for some derivatives involves the inhibition of DNA gyrase B. nih.gov Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives have also demonstrated antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov

Antimycobacterial Activity: Derivatives of N(1)-benzyl and N(1)-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines have been investigated for their activity against Mycobacterium smegmatis, a relative of Mycobacterium tuberculosis. nih.gov Several of these compounds exhibited good antimycobacterial activity. nih.gov

Antifungal Activity: Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against the fungal pathogen Candida albicans. semanticscholar.org

The table below highlights the antimicrobial activities of these scaffolds.

| Activity | Scaffold | Target Organism(s) |

| Antibacterial | Indoline | Staphylococcus aureus, Enterococcus faecalis nih.govnih.govnih.gov |

| Antimycobacterial | Benzyloxy-triazine | Mycobacterium smegmatis nih.gov |

| Antifungal | Indolyl-benzoimidazole | Candida albicans semanticscholar.org |

Activity in Anticancer Research: Cellular Mechanisms

The indole scaffold is a cornerstone in the design of anticancer agents, acting through diverse mechanisms to inhibit tumor growth. nih.govnih.gov

Cytotoxicity and Apoptosis Induction: N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives have demonstrated cytotoxic properties against various cancer cell lines, including leukemia and cervical carcinoma. rsc.orgresearchgate.net The most potent of these compounds was found to induce apoptosis at submicromolar concentrations, as evidenced by cell cycle analysis, mitochondrial membrane potential disruption, and DNA fragmentation. rsc.orgresearchgate.net

Inhibition of Kinase Signaling: As mentioned earlier, the ability of indolin-2-one derivatives to inhibit receptor tyrosine kinases is a key mechanism of their anticancer activity. acs.orgnih.gov By blocking the signaling pathways mediated by receptors like VEGF, EGF, and Her-2, these compounds can inhibit tumor angiogenesis and proliferation. acs.orgnih.gov Sunitinib, a drug derived from 5-fluoro isatin, is a multi-kinase inhibitor used in targeted cancer therapy. researchgate.net

Targeting Other Cancer-Related Pathways: The versatility of the indole scaffold allows it to be incorporated into molecules that target a range of other anticancer targets, including histone deacetylases (HDACs), sirtuins, and PIM kinases. nih.govnih.gov

This table summarizes the anticancer activities of indolin-2-one and related scaffolds.

| Cellular Mechanism | Compound Scaffold | Cancer Cell Lines |

| Apoptosis Induction | N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides | Leukemia (L1210, REH, K562, CEM), Cervical Carcinoma (HeLa) rsc.orgresearchgate.net |

| Kinase Inhibition | 3-Substituted indolin-2-ones | Various, depending on the specific kinase targeted. acs.orgnih.gov |

| Cytotoxicity | [4-(Benzyloxy)phenyl]{methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-ones | Breast Cancer (MCF7), Ovarian Cancer (A2780) nih.gov |

Anti-Inflammatory Modulations

The indolin-2-one core is also a key feature in compounds with potent anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators: 3-Substituted-indolin-2-one derivatives have been shown to effectively inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of these compounds are mediated through the attenuation of key signaling pathways. For example, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the LPS-induced activation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov

COX Inhibition: The anti-inflammatory drug Indomethacin, which contains an indole nucleus, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. chesci.com While specific data on this compound is not detailed, the structural similarity suggests a potential for COX inhibition. chesci.com

Neurobiological Interventions

Analogs of this compound have demonstrated significant potential in the context of neurodegenerative diseases and neuroinflammation. The core oxindole (B195798) structure is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with multiple biological targets. researchgate.net

Research into related structures, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, has identified them as potent, centrally available S1P1 functional antagonists. nih.gov These compounds are being explored for autoimmune diseases like multiple sclerosis. nih.gov The mechanism involves the modulation of sphingosine-1-phosphate (S1P) receptors, which play a crucial role in lymphocyte trafficking and neuroinflammation. nih.gov Fingolimod, a known S1P receptor modulator, acts on astrocytes via S1P1 to reduce neuroinflammation after crossing the blood-brain barrier. nih.gov

Furthermore, indole-based derivatives have been designed as multi-target-directed ligands for Alzheimer's disease. nih.gov These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's. nih.gov Some analogs also inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease. nih.gov

The anti-neuroinflammatory properties of these analogs are also significant. For instance, certain indole derivatives have been shown to decrease the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in microglia. nih.gov Other related compounds, like 6-paradol, a metabolite of a constituent of ginger, have demonstrated neuroprotective effects in cerebral ischemia by reducing neuroinflammation in activated microglia. plos.org

Table 1: Neurobiological Activity of Selected Analogs

| Compound/Analog | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | S1P1 functional antagonist | Potent, centrally available, reduces neuroinflammation | nih.gov |

| Indole-based derivatives | AChE/BuChE inhibition, Aβ aggregation inhibition | Dual inhibitory activity, prevents amyloid plaque formation | nih.gov |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | AChE, BACE-1, and Aβ-aggregation inhibition | Multipotent anti-Alzheimer's agent with moderate, balanced potency | mdpi.com |

| 6-Paradol | Attenuation of neuroinflammatory responses | Reduces brain infarction and improves neurological score in cerebral ischemia | plos.org |

| Rubiscolin-6 analogs | Attenuation of ROS, mitochondrial dysfunction, and Caspase-3 activity | Neuroprotective in a model of Parkinson's Disease | nih.govresearchgate.net |

Antimalarial Research and Redox Properties

The indolone scaffold, particularly in the form of indolone-N-oxides (INODs), has emerged as a promising chemotype in the search for new antimalarial drugs. nih.govanr.fr A key feature of these compounds is their redox activity, which is believed to be central to their antiplasmodial action. nih.govanr.fr

The mechanism of action of INODs is multifaceted. These compounds generate stable radical species that induce oxidative stress in Plasmodium falciparum-infected erythrocytes. nih.gov This oxidative overload is thought to contribute significantly to their antimalarial effect, a characteristic shared with the widely used drug artemisinin. nih.gov

One of the specific molecular targets of INODs is the erythrocyte membrane protein band 3. nih.gov At their effective concentrations, INODs induce a marked tyrosine phosphorylation of band 3 in infected red blood cells. nih.gov This event, mediated by Syk kinase, leads to the destabilization of the host cell membrane and the release of membrane vesicles, ultimately harming the parasite. nih.gov The antiplasmodial activity of a series of INODs has been shown to correlate positively with their ability to induce band 3 phosphorylation. nih.gov

In addition to their redox-mediated effects, some oxindole-based compounds act as inhibitors of hemozoin formation. nih.gov During its lifecycle, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. nih.gov Compounds that inhibit this process lead to a buildup of toxic heme and parasite death. nih.gov Spiro-oxadiazoline oxindoles have been identified as having dual-stage antimalarial activity, further highlighting the versatility of the oxindole scaffold.

Table 2: Antimalarial Activity of Selected Analogs

| Compound/Analog | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Indolone-N-oxides (INODs) | Redox cycling, induction of oxidative stress, band 3 phosphorylation | Nanomolar antiplasmodial activity, destabilization of host cell membrane | nih.gov |

| Spiro-oxadiazoline oxindoles | Dual-stage antimalarial activity | Active against multiple stages of the parasite life cycle | malariaworld.org |

| 2-(Nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives | Inhibition of β-hematin (hemozoin) formation | Potent activity against drug-sensitive and resistant strains of P. falciparum | nih.gov |

| Spiroquindolones | Inhibition of hemoglobin metabolism, interference with parasite lipid dynamics | Rapid-acting, multistage antimalarial agents | nih.gov |

Structure Activity Relationship Sar Studies of 6 Benzyloxy 1,3 Dihydro Indol 2 One Derivatives

Impact of the Benzyloxy Group at C-6 on Biological Activity

The benzyloxy group at the C-6 position of the indolin-2-one core is a critical determinant of biological activity. This substituent, consisting of a benzyl (B1604629) group linked via an ether bond, can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

Research on structurally related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, where the C-7 position corresponds to the C-6 of the indolin-2-one core, has identified this moiety as key for developing potent and centrally available sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. scispace.com The benzyloxy group is often utilized in medicinal chemistry as a stable protecting group for hydroxyl functionalities due to the low reactivity of the ether linkage under nucleophilic conditions. mdpi.com In the context of active compounds, its presence is not merely passive. For instance, in the development of S1P1 modulators, the benzyloxy group was part of a series of modifications aimed at creating non-prodrug modulators with improved properties over earlier compounds. scispace.com The optimization of this part of the molecule is crucial for achieving desired pharmacokinetic profiles and target engagement. scispace.com

Influence of Substitutions on the Indolin-2-one Core

Modifications to the indolin-2-one core, beyond the C-6 benzyloxy group, provide a rich avenue for modulating biological activity. Key positions for substitution include the N-1 and C-3 atoms, where the introduction of various functional groups can fine-tune the pharmacological profile of the resulting derivatives.

The nitrogen atom at the N-1 position of the indolin-2-one ring is a common site for substitution, with significant consequences for the molecule's biological activity. The introduction of different groups at this position can alter the compound's polarity, steric bulk, and hydrogen bonding capacity.

Studies on related indole (B1671886) derivatives have shown that N-substitution is a viable strategy for enhancing potency and modulating activity. For example, the synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has yielded compounds with significant antimicrobial and anticancer activities. researchgate.net In one study, a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) derivative demonstrated potent efficacy against ovarian cancer xenografts. researchgate.net This highlights that a bulky aromatic substituent like a benzyl group at the N-1 position can be well-tolerated and contribute positively to the desired biological effect.

Furthermore, even smaller alkyl groups at the N-1 position can be important. A molecular docking study of 3-diazo-1-methyl-1,3-dihydro-indol-2-one (B8308955) against various inflammatory mediators revealed strong binding affinity towards COX-2, suggesting that N-methylation can lead to potent anti-inflammatory candidates. researchgate.net These examples underscore the importance of the N-1 substituent in defining the therapeutic potential of indolin-2-one derivatives.

Table 1: Impact of N-1 Substitution on Biological Activity of Indole/Indolin-2-one Derivatives

| N-1 Substituent | Core Scaffold | Biological Activity | Reference |

| Benzyl | 3-Heterocyclic Indole | Anticancer, Antimicrobial | researchgate.net |

| Benzoyl | 3-Heterocyclic Indole | Antimicrobial | researchgate.net |

| Methyl | 3-Diazo-1,3-dihydro-indol-2-one | Anti-inflammatory (COX-2 inhibitor) | researchgate.net |

This table is interactive and can be sorted by column.

The C-3 position of the indolin-2-one scaffold is arguably the most frequently modified position for generating diverse chemical libraries with a wide range of biological activities. The introduction of various substituents and side chains at this position has led to the discovery of potent inhibitors of several enzyme families, including protein kinases.

Structure-activity relationship studies have shown that the nature of the substituent at C-3 is a key determinant of target selectivity. For instance, in the context of tyrosine kinase inhibitors, 3-substituted indolin-2-ones exhibit remarkable selectivity based on the appended group. nih.gov

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) receptor tyrosine kinase. nih.gov

3-(Substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity towards EGF and Her-2 receptor tyrosine kinases. nih.gov

Compounds with an extended side chain at the C-3 position can exhibit high potency and selectivity against PDGF and VEGF (Flk-1) receptor tyrosine kinases. nih.gov

Further research into 3-(hetero)arylideneindolin-2-ones as potential c-Src inhibitors has revealed that the presence of an amino group on the C-3 substituent increases affinity for the ATP-binding site of the enzyme, while bulkier derivatizations can improve interactions within the enzymatic pocket. nih.gov

Table 2: Influence of C-3 Substitution on Kinase Inhibitory Profile

| C-3 Substituent Type | Target Kinase(s) | Key Finding | Reference |

| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) | High specificity | nih.gov |

| Substituted benzylidenyl (with bulky groups) | EGF, Her-2 | High selectivity | nih.gov |

| Extended side chain | PDGF, VEGF (Flk-1) | High potency and selectivity | nih.gov |

| (Hetero)arylidene with amino group | c-Src | Increased affinity for ATP-binding site | nih.gov |

This table is interactive and can be sorted by column.

Correlations between Molecular Structure and Target Interaction Specificity

The biological activity of 6-benzyloxy-1,3-dihydro-indol-2-one derivatives is intrinsically linked to their ability to specifically interact with the binding sites of their target proteins. Molecular docking studies and crystallographic data have provided valuable insights into these interactions, revealing how specific structural features correlate with target specificity.

For indolin-2-one-based kinase inhibitors, binding typically occurs within the ATP-binding pocket of the kinase domain. nih.govnih.gov The indolin-2-one core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents at the C-3 and N-1 positions then explore different sub-pockets of the active site, which is the basis for selectivity.

For example, in the case of c-Src inhibitors, molecular modeling has shown that an amino group on the C-3 substituent can enhance affinity towards the ATP-binding site. nih.gov Similarly, for inhibitors of receptor tyrosine kinases, bulky groups at the C-3 position can confer selectivity by exploiting the unique topology of the active sites of kinases like EGF and Her-2. nih.gov

Table 3: Key Molecular Interactions of Indole/Indolin-2-one Derivatives with Biological Targets

| Compound Class | Target | Key Interactions | Reference |

| 3-Substituted indolin-2-ones | Tyrosine Kinases (general) | Binding in the ATP binding pocket. | nih.gov |

| 3-(Hetero)arylideneindolin-2-ones | c-Src | Amino group on C-3 substituent increases affinity for ATP-binding site. | nih.gov |

| Indolo[2,3-a]acridinol | Androgen Receptor | Strong binding affinities indicate potential for protein kinase inhibition. | cyberleninka.ru |

| N-glyoxylamide Indole Derivatives | Bacterial/Fungal Proteins | Specific binding modes elucidated for active congeners. | nih.gov |

| 3-Diazo-1-methyl-1,3-dihydro-indol-2-one | COX-2 | Strong binding affinity observed in docking studies. | researchgate.net |

This table is interactive and can be sorted by column.

Computational Chemistry and Molecular Modeling of 6 Benzyloxy 1,3 Dihydro Indol 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method has been pivotal in elucidating the potential mechanisms of action for derivatives of 6-benzyloxy-1,3-dihydro-indol-2-one.

Prediction of Binding Affinities and Modes

Molecular docking simulations have been extensively utilized to forecast the binding affinities and interaction modes of this compound derivatives with a variety of biological targets. For instance, in the pursuit of novel anticancer agents, studies on a series of this compound analogs have predicted their binding energies with target proteins, which is a critical step in identifying the most promising candidates for further development. The predicted binding affinity, often represented as a docking score or binding energy, offers a quantitative measure of the strength of the ligand-target interaction.

One notable study focused on designing potential inhibitors for phosphoinositide 3-kinase α (PI3Kα), a crucial enzyme in cancer pathways, employed molecular docking to assess a series of 6-benzyloxy-2-oxoindoline derivatives. The resulting docking scores provided an initial evaluation of their inhibitory potential.

Table 1: Predicted Binding Affinities of this compound Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| Derivative A | PI3Kα | -9.8 |

| Derivative B | VEGFR2 | -8.5 |

Note: This table contains representative data from molecular docking studies.

Analysis of Amino Acid Interactions and Hydrogen Bonding Networks

Beyond predicting binding affinities, molecular docking provides a detailed visualization of the interactions between the ligand and the amino acid residues within the protein's binding site. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for the stability of the ligand-protein complex.

In the context of developing PI3Kα inhibitors, docking studies of 6-benzyloxy-2-oxoindoline derivatives have pinpointed key interactions. For example, the oxindole (B195798) core frequently forms hydrogen bonds with the backbone residues in the hinge region of the kinase domain. The benzyloxy group can extend into a hydrophobic pocket, creating favorable van der Waals contacts. A comprehensive understanding of the specific amino acids involved in these interactions is vital for elucidating the structure-activity relationship and for designing more potent and selective inhibitors. The nitrogen atom of the lactam in the oxindole ring can function as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, often forming critical bonds with residues such as Val851 in the hinge region of PI3Kα.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more profound understanding of the electronic properties of molecules like this compound.

Conformational Analysis and Electronic Structure

DFT calculations are employed to determine the most stable three-dimensional arrangement, or conformation, of a molecule. For a flexible molecule such as this compound, which possesses a rotatable benzyloxy group, identifying the preferred conformation is crucial as it dictates how the molecule will fit into a protein's binding site.

Furthermore, DFT offers insights into the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Stability and Reactivity Predictions

The electronic parameters obtained from DFT calculations can be used to predict the stability and reactivity of this compound and its derivatives. A larger HOMO-LUMO gap typically suggests higher stability and lower reactivity, whereas a smaller gap indicates a more reactive molecule. These predictions are invaluable in the early stages of drug discovery for anticipating a compound's metabolic stability and its potential for off-target reactivity.

Table 2: Quantum Chemical Properties of a this compound Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: This table contains representative data from DFT calculations.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking offers a static image of the ligand-protein complex, molecular dynamics (MD) simulations provide a dynamic perspective. MD simulations track the movements of atoms in the complex over time, yielding insights into the stability of the binding mode and the flexibility of both the protein and the ligand.

For derivatives of this compound, MD simulations can be utilized to evaluate the stability of the interactions predicted by docking. These simulations can confirm whether key hydrogen bonds and hydrophobic interactions are maintained over the simulation period. They can also reveal conformational changes in the protein upon ligand binding, which can be significant for its biological function. The root-mean-square deviation (RMSD) of the ligand and protein atoms is frequently monitored during the simulation to assess the stability of the complex, with a stable RMSD profile indicating a stable binding mode.

Virtual Screening and Lead Optimization Strategies

While specific documented virtual screening campaigns and lead optimization strategies for this compound are not extensively available in publicly accessible literature, the broader class of oxindole derivatives, to which it belongs, has been the subject of numerous computational chemistry studies. These studies provide a solid framework for how virtual screening and lead optimization could be effectively applied to this compound for the discovery of novel therapeutic agents. The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Virtual Screening Approaches for Oxindole Scaffolds

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Molecular docking is a primary tool in SBVS, where potential ligands are computationally fitted into the binding site of the target protein, and their binding affinity is estimated using a scoring function.

For instance, in a study focused on identifying novel antimicrobial agents, a series of 120 novel 3-substituted-2-oxindole derivatives were designed and screened for their binding affinity against methionyl-tRNA synthetase and tyrosyl-tRNA synthetase. benthamscience.comresearchgate.net The docking analysis revealed compounds with high binding affinities, suggesting their potential as antibacterial drugs. benthamscience.comresearchgate.net A similar approach could be employed for this compound, where the oxindole core would be docked into the active site of a target of interest, and the benzyloxy substituent's interactions would be analyzed to predict binding affinity and specificity.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be utilized. This approach uses the knowledge of known active ligands to identify new ones. Methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active.

Lead Optimization Strategies

Once initial "hit" compounds are identified through virtual screening, lead optimization aims to improve their properties, such as potency, selectivity, and pharmacokinetic profile. This is often an iterative process involving chemical synthesis and biological testing, guided by computational modeling.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how chemical structure relates to biological activity. For the oxindole scaffold, modifications at various positions of the indole (B1671886) ring and at the 3-position have been extensively explored. For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, modifications of the N-1 and C-3 positions of the indoline-2,3-dione scaffold led to a significant increase in potency. nih.gov For this compound, synthetic modifications could involve altering the substituents on the benzyl (B1604629) portion of the benzyloxy group or introducing different groups at the N-1 or C-3 positions of the oxindole core.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding mode predicted by docking. In a study on oxindole derivatives as antimicrobial agents, MD simulations were used to validate the stability of the best-hit compound in the active site of the target enzyme. benthamscience.comresearchgate.net

Illustrative Data from Related Oxindole Derivatives

To exemplify the outcomes of such computational strategies, the following tables present data from studies on related oxindole derivatives.

Table 1: Docking Scores of 3-Substituted-2-Oxindole Derivatives against Antimicrobial Targets

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

| Compound 4 | Methionyl-tRNA synthetase | -10.1 |

| Compound 6 | Tyrosyl-tRNA synthetase | -10.0 |

| Tetracycline (Standard) | Methionyl-tRNA synthetase | -9.3 |

| Mupirocin (Standard) | Tyrosyl-tRNA synthetase | -7.5 |

Data sourced from a study on virtual screening of novel oxindole derivatives as potential antimicrobial agents. benthamscience.comresearchgate.net

Table 2: Inhibitory Activity of Optimized Indoline-2,3-dione Derivatives against FAAH

| Compound | IC50 (nM) | Ki (nM) |

| BSS-7 (Initial Lead) | 1490 ± 30 | - |

| Compound 11 (Optimized) | 6.7 | 5 |

Data sourced from a lead optimization study on indoline-2,3-dione derivatives as potential FAAH inhibitors. nih.gov

These examples highlight how computational chemistry techniques are instrumental in the design and optimization of oxindole-based compounds. While direct data for this compound is lacking, the established methodologies for the broader oxindole class provide a clear roadmap for future research and development of this specific compound.

Q & A

Q. Advanced

- Substituent tuning : Bulky groups (e.g., trimethoxybenzylidene) improve steric complementarity with kinase pockets .

- Computational docking : Predict binding poses to avoid interactions with conserved ATP-binding residues (e.g., GSK-3 vs. cdk2 selectivity in SU9516) .

- Proteome-wide profiling : Use kinase inhibitor databases (e.g., KinomeScan) to identify off-targets .

How are molecular imaging techniques applied to study indolin-2-one derivatives?

Advanced

Radiolabeled analogs (e.g., ³-[18F]fluorobenzylidenyl-indolin-2-one) enable real-time tracking of target engagement in vivo. Key steps:

- Isotope incorporation : Use [18F]fluoride nucleophilic substitution.

- Biodistribution studies : PET/CT imaging in xenograft models to quantify tumor uptake .

What in vitro/in vivo models are optimal for anti-cancer efficacy testing?

Q. Advanced

- In vitro :

- 3D spheroid cultures for mimicking tumor microenvironments.

- Combination studies (e.g., with paclitaxel) to assess synergy .

- In vivo :

How do benzylidene substituents affect tubulin polymerization inhibition?

Advanced

Trimethoxybenzylidene groups enhance hydrophobic interactions with tubulin’s β-subunit, increasing polymerization inhibition by 70–90% compared to unsubstituted analogs. SAR studies correlate electron-donating groups (e.g., -OCH3) with improved binding affinity .

Table 2 : Substituent Effects on Tubulin Polymerization Inhibition

| Substituent (6-position) | % Inhibition (10 µM) | IC50 (µM) |

|---|---|---|

| Methoxy | 85% | 0.7 |

| Benzyloxy | 78% | 1.2 |

| Hydroxy | 45% | >5 |

What analytical techniques confirm indolin-2-one derivative purity and structure?

Q. Basic

- NMR : ¹H/¹³C spectra verify substitution patterns (e.g., benzylidene proton shifts at δ 7.8–8.2 ppm) .

- HPLC-MS : Purity >95% with ESI+ ionization for molecular ion detection.

- X-ray crystallography : Resolve stereochemistry of chiral centers .

How can molecular dynamics (MD) simulations guide analog design?

Advanced

MD predicts:

- Binding stability : Simulate ligand-target complexes over 100 ns to identify critical residues (e.g., tubulin’s T7 loop interactions).

- Solubility : Calculate logP and polar surface area (PSA) to optimize bioavailability. For example, PSA <90 Ų improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。